molecular formula C14H20ClNO4 B1421155 5-Morpholin-4-YL-2-propoxy-benzoic acid hydrochloride CAS No. 1011366-29-2

5-Morpholin-4-YL-2-propoxy-benzoic acid hydrochloride

Cat. No.: B1421155
CAS No.: 1011366-29-2
M. Wt: 301.76 g/mol
InChI Key: ZXHIIFBSJAPRHZ-UHFFFAOYSA-N
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Description

“5-Morpholin-4-YL-2-propoxy-benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1011366-29-2. It has a molecular weight of 301.77 . The IUPAC name for this compound is 5-(4-morpholinyl)-2-propoxybenzoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H19NO4.ClH/c1-2-7-19-13-4-3-11(10-12(13)14(16)17)15-5-8-18-9-6-15;/h3-4,10H,2,5-9H2,1H3,(H,16,17);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 301.77 . More specific properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Antimicrobial Activity

5-Morpholin-4-YL-2-propoxy-benzoic acid hydrochloride and its derivatives have been explored for their antimicrobial properties. For instance, derivatives of this compound demonstrated a broad spectrum of activity against Candida species, indicating potential for treating fungal infections (Özlem Temiz‐Arpacı et al., 2005).

GABA(B) Receptor Antagonism

In neuroscience research, morpholin-2-yl-phosphinic acids, structurally related to this compound, have been evaluated for their effects on GABA(B) receptors. These compounds have shown potential as potent GABA(B) receptor antagonists, which could have implications for neurological and psychiatric disorders (J. Ong et al., 1998).

Synthesis of Biologically Active Heterocyclic Compounds

The compound also serves as an important intermediate in the synthesis of biologically active heterocyclic compounds, as demonstrated by its use in creating benzoxaborole derivatives (L. Mazur et al., 2007).

Development of Aspirin Prodrugs

In pharmaceutical chemistry, derivatives of this compound have been used in the development of water-soluble nitric-oxide-releasing acetylsalicylic acid (ASA) prodrugs. This research could lead to new therapeutic agents with improved bioavailability and reduced gastrointestinal side effects (B. Rolando et al., 2013).

Glucosidase Inhibition and Antioxidant Activity

Some derivatives of this compound have been studied for their potential as glucosidase inhibitors with antioxidant activity, which may have implications for treating metabolic disorders like diabetes (M. Özil et al., 2018).

Anti-Breast Cancer Activity

Research has also been conducted on derivatives of this compound for anti-breast cancer activity. Molecular docking studies suggest that these compounds could interact with estrogen receptors, offering a new avenue for breast cancer treatment (Praveen Kumar et al., 2021).

Safety and Hazards

The safety and hazards associated with “5-Morpholin-4-YL-2-propoxy-benzoic acid hydrochloride” are not specified in the available resources. It’s always recommended to handle chemical compounds with appropriate safety measures .

Properties

IUPAC Name

5-morpholin-4-yl-2-propoxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.ClH/c1-2-7-19-13-4-3-11(10-12(13)14(16)17)15-5-8-18-9-6-15;/h3-4,10H,2,5-9H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHIIFBSJAPRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)N2CCOCC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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